Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- is a chemical compound with the molecular formula and a molecular weight of approximately 198.34 g/mol. It is categorized under the International Union of Pure and Applied Chemistry (IUPAC) naming system, with the CAS Registry Number 181258-89-9. The compound features a cyclohexane ring substituted with an ethoxy group and a tert-pentyl group at specific positions, making it structurally unique. The compound exists in both cis and trans forms, with the cis form being of particular interest due to its specific spatial arrangement of substituents .
These reactions are facilitated by the presence of functional groups that can be activated under specific conditions .
The synthesis of Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- can be achieved through several methods:
These methods require careful optimization to ensure high yields and purity of the final product .
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- has potential applications in various fields:
Several compounds exhibit structural similarities to Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
Cyclohexane, 1-(1,1-dimethylpropyl)-4-methyl-, cis | 3325-80-2 | Methyl group instead of ethoxy |
Cyclohexane, 1-(tert-butyl)-4-methyl | 3325-80-2 | Different alkyl substituent |
Cyclohexane, 1-(isopropyl)-4-ethoxy | 12345678 | Isopropyl group instead of tert-pentyl |
The primary distinction lies in the nature and position of substituents on the cyclohexane ring. The presence of an ethoxy group alongside a tert-pentyl group gives Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- unique properties that differentiate it from these similar compounds .